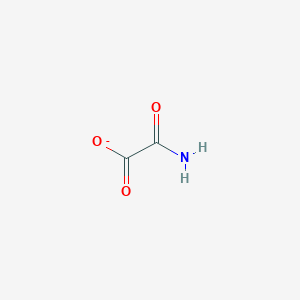

Oxamate

Description

Propriétés

Formule moléculaire |

C2H2NO3- |

|---|---|

Poids moléculaire |

88.04 g/mol |

Nom IUPAC |

oxamate |

InChI |

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)/p-1 |

Clé InChI |

SOWBFZRMHSNYGE-UHFFFAOYSA-M |

SMILES |

C(=O)(C(=O)[O-])N |

SMILES canonique |

C(=O)(C(=O)[O-])N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Oxamate: A Technical Guide for Researchers

For Immediate Release

An In-depth Analysis of Oxamate's Interaction with Lactate (B86563) Dehydrogenase and its Downstream Cellular Effects

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a well-characterized inhibitor of lactate dehydrogenase (LDH). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, kinetic properties, and cellular consequences of LDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Executive Summary

This compound is a structural analog of pyruvate (B1213749) and acts as a competitive inhibitor of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. By binding to the active site of LDH, this compound effectively blocks the conversion of pyruvate to lactate, a critical step for NAD+ regeneration in rapidly proliferating cells, particularly cancer cells exhibiting the Warburg effect.[1] This inhibition leads to a cascade of downstream cellular events, including decreased ATP production, increased oxidative stress, cell cycle arrest, and apoptosis, making this compound a valuable tool in cancer metabolism research.[2][3][4][5]

Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

This compound's primary mechanism of action is its competitive inhibition of all LDH isozymes.[6][7] As an isosteric analog of pyruvate, this compound competes for binding to the enzyme's active site.[8][2][9] The binding of this compound to the LDH-NADH complex prevents the binding of pyruvate, thereby halting the catalytic conversion of pyruvate to lactate.[7][10] Kinetic studies have consistently demonstrated this competitive inhibition pattern with respect to pyruvate.[6]

Figure 1: Competitive inhibition of LDH by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound has been quantified across various studies, providing key metrics such as dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Dissociation Constants (Ki) of this compound for Mouse LDH Isozymes

| Isozyme | Dissociation Constant (mM) |

| LDH-A4 | 0.080 |

| LDH-B4 | 0.060 |

| LDH-C4 | 0.030 |

Data sourced from kinetic studies on mouse LDH isozymes.[6]

Table 2: IC50 Values of this compound in Human Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC50 (mmol/L) |

| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 |

| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 |

Data indicates the concentration of this compound required to inhibit the viability of 50% of the cancer cells after 24 hours of exposure.[3][11]

Downstream Cellular Consequences of LDH Inhibition

The inhibition of LDH by this compound triggers a series of significant cellular changes, primarily stemming from the disruption of glycolysis and the subsequent metabolic crisis.

Figure 2: Downstream signaling cascade following LDH-A inhibition by this compound.

Key consequences include:

-

Reduced ATP Levels: By hindering glycolysis, this compound treatment leads to a significant drop in cellular ATP levels.[3]

-

Increased Reactive Oxygen Species (ROS): The metabolic shift forces more pyruvate into the mitochondria, which, in cancer cells with mitochondrial dysfunction, can lead to an overproduction of ROS.[2][5]

-

Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest, mediated by the downregulation of the CDK1/cyclin B1 pathway.[4][5]

-

Apoptosis: The culmination of energy depletion, oxidative stress, and cell cycle arrest triggers programmed cell death.[2][4]

-

Modulation of Signaling Pathways: The Akt-mTOR signaling pathway, a central regulator of cell growth and proliferation, has been identified as being inhibited by this compound treatment in some cancer cells.[12]

Experimental Protocols

Reproducible and robust experimental design is crucial for studying the effects of LDH inhibitors. The following are standard protocols for key assays.

LDH Activity Assay

This assay measures the enzymatic activity of LDH in cell lysates.

Materials:

-

Cell lines of interest

-

This compound solution at various concentrations

-

Cell lysis buffer

-

LDH activity assay kit (containing lactate, NAD+, and diaphorase)

-

Microplate reader

Procedure:

-

Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to release intracellular components, including LDH.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer containing lactate and NAD+. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

Signal Detection: The kit's diaphorase enzyme uses the newly generated NADH to reduce a probe, producing a colorimetric or fluorescent signal.

-

Measurement: Read the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the LDH activity.[13]

Figure 3: Workflow for an LDH activity assay.

Cell Viability Assay (MTT or CCK-8)

This colorimetric assay assesses the impact of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound stock solutions

-

MTT or CCK-8 solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of this compound concentrations.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent into a colored formazan (B1609692) product.

-

Solubilization (for MTT): Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[14][13]

Conclusion

This compound serves as a foundational tool for investigating the role of lactate dehydrogenase in cellular metabolism. Its well-defined mechanism as a competitive inhibitor of pyruvate allows for the precise interrogation of the consequences of blocking the final step of anaerobic glycolysis. The downstream effects, including energy depletion and increased oxidative stress, highlight the therapeutic potential of targeting LDH in diseases characterized by metabolic reprogramming, such as cancer. The methodologies and data presented in this guide provide a solid framework for researchers to design and interpret experiments utilizing this compound.

References

- 1. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells | MDPI [mdpi.com]

- 2. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. tandfonline.com [tandfonline.com]

- 7. bqexperimental.wordpress.com [bqexperimental.wordpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium this compound | Oxamic acid sodium salt | LDH inhibitor | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 14. benchchem.com [benchchem.com]

Oxamate as a Competitive Inhibitor of Lactate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of oxamate, a classical competitive inhibitor of lactate (B86563) dehydrogenase (LDH). It covers the mechanism of action, quantitative inhibition data, effects on cellular pathways, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of novel therapeutics targeting cancer metabolism.

Introduction: Targeting a Metabolic Hallmark of Cancer

Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate, coupled with the oxidation of NADH to NAD+.[1][2] This reaction is a critical checkpoint in cellular metabolism, particularly in cancer cells.[3] Many tumors exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[4][5] This metabolic reprogramming relies on the upregulation of LDH, especially the LDHA isoform, to regenerate NAD+ required for sustained glycolytic flux.[5][6]

This compound, the salt of oxamic acid, is a structural analog of pyruvate and functions as a competitive inhibitor of LDH.[7][8][9] By mimicking the substrate, this compound binds to the active site of LDH, effectively blocking the conversion of pyruvate to lactate.[6][7] This inhibitory action makes this compound a valuable tool for studying the role of LDH in various physiological and pathological processes and a foundational molecule for the development of anticancer therapies targeting tumor metabolism.

Mechanism of Competitive Inhibition

This compound's inhibitory effect stems from its structural similarity to pyruvate.[7] It competes directly with pyruvate for binding to the active site of the LDH enzyme.[6][8] The inhibition is reversible and follows the principles of competitive inhibition kinetics.

Structural Basis of Inhibition: The binding of this compound occurs at the substrate-binding pocket within the LDH active site. For inhibition to occur, the enzyme typically exists as a binary complex with the cofactor NADH.[10] A critical structural element for catalysis is a flexible surface loop (residues 96-111), which closes over the active site after the coenzyme and substrate bind.[11] this compound's interaction within this pocket prevents the binding of pyruvate and subsequent hydride transfer from NADH, thereby halting the catalytic cycle.[11] The binding is stabilized by interactions with key amino acid residues, such as Arginine 105 and Arginine 98.[11]

Quantitative Inhibition Data

The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating higher affinity. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on substrate concentration.

Below are tables summarizing key quantitative data for this compound and its derivatives from various studies.

Table 1: Inhibition and Dissociation Constants of this compound and its Analogs against LDH Isozymes

| Inhibitor | LDH Isozyme | Organism | Ki or Kd (µM) | Reference |

| This compound | LDH-A4 | Mouse | 80 | [12] |

| This compound | LDH-B4 | Mouse | 60 | [12] |

| This compound | LDH-C4 | Mouse | 30 | [12] |

| N-Ethyl this compound | LDH-C4 | Mouse | 2 | [12] |

| N-Propyl this compound | LDH-C4 | Mouse | 12 | [12] |

| This compound | LDH-A | Human | 26 | [11] |

| This compound | LDH/NADH Complex | Not Specified | 10.3 | [10] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [13] |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [13] |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [13] |

| HeLa | Cervical Squamous Cell Carcinoma | 59.05 | [14] |

| SiHa | Cervical Squamous Cell Carcinoma | 70.19 | [14] |

Note: The high IC50 values in cellular assays are partly attributed to this compound's high polarity, which limits its penetration through cell membranes.[6]

Impact on Cellular Signaling and Metabolism

Inhibition of LDH by this compound triggers a cascade of metabolic and signaling events within the cell, primarily by disrupting the glycolytic pathway.

Key Cellular Effects:

-

Metabolic Shift: By blocking lactate production, this compound forces a diversion of pyruvate into the mitochondria for oxidative phosphorylation, shifting the cell's bioenergetics from glycolysis towards aerobic respiration.[15]

-

Induction of Oxidative Stress: The metabolic shift can lead to an increase in mitochondrial reactive oxygen species (ROS).[6][13]

-

Apoptosis and Cell Cycle Arrest: Elevated ROS levels and metabolic stress can induce apoptosis.[6][13] Furthermore, this compound has been shown to cause cell cycle arrest at the G2/M phase by downregulating the CDK1/cyclin B1 pathway.[13][16]

-

Sensitization to Therapy: this compound can increase the sensitivity of cancer cells to both radiotherapy and conventional chemotherapy.[5][6][16]

-

Immune Modulation: By reducing lactic acid production in the tumor microenvironment, this compound may enhance the infiltration and activity of immune cells like CD8+ T cells, thereby improving the efficacy of immunotherapies such as anti-PD-1 treatment.[4]

Below is a diagram illustrating the central role of LDH in glycolysis and the downstream consequences of its inhibition by this compound.

Caption: Effect of this compound on Cellular Metabolism and Fate.

Experimental Protocols: Determination of Ki

This section provides a generalized protocol for determining the inhibition constant (Ki) of this compound for LDH. The assay is based on monitoring the decrease in NADH concentration, which absorbs light at 340 nm.[1][17]

A. Principle

The activity of LDH is measured by following the rate of NADH oxidation to NAD+ in the presence of the substrate, pyruvate. This is observed as a decrease in absorbance at 340 nm. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for pyruvate increases, while the maximum velocity (Vmax) remains unchanged. The Ki can be determined by measuring the reaction velocity at various substrate and inhibitor concentrations.

B. Materials

-

Purified LDH enzyme (e.g., rabbit muscle LDH)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Sodium pyruvate

-

Sodium this compound

-

Reaction Buffer: e.g., 100 mM phosphate (B84403) buffer, pH 7.4

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder (e.g., 25°C or 37°C)

C. Procedure

-

Solution Preparation:

-

Prepare a concentrated stock solution of LDH enzyme in reaction buffer.

-

Prepare stock solutions of NADH (e.g., 10 mM), sodium pyruvate (e.g., 100 mM), and sodium this compound (e.g., 1 M) in reaction buffer.

-

-

Assay Setup:

-

Design a matrix of experiments with varying concentrations of pyruvate and this compound. For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with varying pyruvate concentrations.

-

In a 1 mL cuvette, add the following in order:

-

Reaction Buffer

-

NADH solution (to a final concentration of ~0.1-0.2 mM)

-

Pyruvate solution (to the desired final concentration)

-

This compound solution (to the desired final concentration)

-

-

Mix by gentle inversion and allow the mixture to equilibrate to the desired temperature for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small, fixed amount of the LDH enzyme stock solution to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

-

-

Data Collection:

-

Record the absorbance values at regular intervals.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per minute (ΔA/min).

-

D. Data Analysis

-

Lineweaver-Burk Plot:

-

Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the pyruvate concentrations (1/[S]).

-

Plot 1/V₀ versus 1/[S] for each this compound concentration.

-

For a competitive inhibitor, the resulting lines will intersect on the y-axis (at 1/Vmax).

-

The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration, or by using the equation for competitive inhibition.

-

-

Non-Linear Regression (Preferred Method):

-

Use graphing software (e.g., GraphPad Prism, Origin) to fit the raw velocity (V₀) versus substrate concentration ([S]) data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / ([S] + Km * (1 + [I]/Ki))

-

This method provides a direct and more accurate determination of Vmax, Km, and Ki.[18]

-

The following diagram outlines the general workflow for this experimental protocol.

Caption: Experimental Workflow for Determining the Ki of this compound.

Applications and Future Directions

This compound's role as an LDH inhibitor has established it as a critical tool in cancer research and a starting point for drug development.

-

Therapeutic Potential: Preclinical studies have demonstrated that this compound can inhibit the growth of aggressive cancers, including glioblastomas and pituitary adenomas.[6] It has also been shown to be effective in models of non-small cell lung cancer and nasopharyngeal carcinoma.[13][16]

-

Combination Therapies: The synergistic effects of this compound with other agents are a promising area of investigation. For example, its combination with the antidiabetic drug phenformin (B89758) shows enhanced anticancer efficacy while mitigating phenformin's side effect of lactic acidosis.[6][7] Combining this compound with immunotherapy has also shown promise.[4]

-

Overcoming Limitations: A major hurdle for the clinical use of this compound is its poor cell permeability due to its high polarity.[6] To address this, novel delivery systems such as nanoliposomes and nanoparticles are being developed to improve its bioavailability and tumor-targeting capabilities.[6][19]

-

Development of Analogs: Research into this compound analogs aims to create more potent and selective inhibitors for specific LDH isoforms, such as LDH-C4, which could have applications in fertility control or cancer treatment.[12][20]

Conclusion

This compound is a well-characterized competitive inhibitor of lactate dehydrogenase that has been instrumental in elucidating the role of aerobic glycolysis in cancer. Its ability to disrupt tumor metabolism, induce cell death, and sensitize cancer cells to other therapies underscores the potential of targeting LDH as a therapeutic strategy. While this compound itself faces challenges for clinical translation, it remains a cornerstone for ongoing research and the development of next-generation LDH inhibitors with improved pharmacological properties. This guide provides the foundational knowledge required for researchers to effectively utilize and build upon the science of LDH inhibition.

References

- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemistry of Lactate Dehydrogenase: Understanding its Role in Cellular Energy Metabolism and Diagnostic Significance - DoveMed [dovemed.com]

- 3. LDHA Gene: Role in Cancer, Metabolism & More [learn.mapmygenome.in]

- 4. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. bqexperimental.wordpress.com [bqexperimental.wordpress.com]

- 9. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of LDH-A by this compound induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of Oxamate on Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of oxamate, a structural analog of pyruvate (B1213749), and its profound effects on cellular glycolysis. By competitively inhibiting lactate (B86563) dehydrogenase (LDH), the terminal enzyme in anaerobic glycolysis, this compound serves as a powerful tool for investigating metabolic pathways and as a potential therapeutic agent in diseases characterized by upregulated glycolysis, such as cancer. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines comprehensive experimental protocols for its study, and visualizes the key metabolic and signaling pathways affected by its activity.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and function. Glycolysis, the process of converting glucose into pyruvate, is a central metabolic pathway. Under anaerobic conditions, or in cancer cells exhibiting the Warburg effect, pyruvate is predominantly converted to lactate by lactate dehydrogenase (LDH).[1][2] This process allows for the regeneration of NAD+ required to sustain a high glycolytic rate.

This compound, an isosteric form of pyruvate, acts as a competitive inhibitor of LDH, thereby blocking the conversion of pyruvate to lactate.[1][3] This inhibition has significant downstream consequences, including a reduction in lactate production, alterations in cellular energy balance, and the induction of oxidative stress, ultimately impacting cell viability and proliferation.[4][5][6] This guide explores the multifaceted effects of this compound on glycolysis, providing researchers with the foundational knowledge and practical methodologies to investigate its biological impact.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of lactate dehydrogenase (LDH).[1] As a structural analog of pyruvate, this compound binds to the active site of LDH, preventing the binding of the natural substrate, pyruvate. This direct competition effectively halts the conversion of pyruvate to lactate.[1][3]

The inhibition of LDH by this compound leads to several key downstream effects:

-

Reduced Lactate Production: The most immediate consequence is a significant decrease in the production and secretion of lactate.[4][7]

-

Altered Redox Balance: The regeneration of NAD+ from NADH, which is coupled to the conversion of pyruvate to lactate, is impaired. This can lead to an increase in the NADH/NAD+ ratio, impacting other redox-sensitive cellular processes.

-

Metabolic Reprogramming: By blocking the anaerobic fate of pyruvate, this compound can force a metabolic shift towards oxidative phosphorylation in the mitochondria, where pyruvate is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.[8]

-

Induction of Oxidative Stress: The metabolic shift and altered redox balance can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[5][6]

-

Decreased ATP Production: In highly glycolytic cells, the inhibition of LDH can lead to a reduction in the overall rate of ATP production, impacting cellular energy levels.[6][9]

Quantitative Data: Efficacy of this compound

The inhibitory effect of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a measure of the potency of this compound in different biological contexts.

| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Incubation Time | Reference |

| This compound | HeLa | Cervical Squamous Cell Carcinoma | 59.05 mM (IC50) | 48 h | [10] |

| This compound | SiHa | Cervical Squamous Cell Carcinoma | 70.19 mM (IC50) | 48 h | [10] |

| This compound | A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L (IC50) | 24 h | [11][12] |

| This compound | H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L (IC50) | 24 h | [11] |

| This compound | HBE | Normal Lung Epithelial Cells | 96.73 ± 7.60 mmol/L (IC50) | 24 h | [11] |

| This compound | LLC/R9 | Lewis Lung Carcinoma | Lower than LLC (by 35.8%) | Not Specified | [13] |

| This compound | CNE-1 | Nasopharyngeal Carcinoma | Dose-dependent suppression | 24, 48, 72 h | [5] |

| This compound | CNE-2 | Nasopharyngeal Carcinoma | Dose-dependent suppression | 24, 48, 72 h | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on glycolysis and cellular function.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures the enzymatic activity of LDH in cell lysates.

Materials:

-

Tris buffer (200 mM, pH 8.0)[14]

-

Lithium lactate (50 mM)[14]

-

NAD+ solution (e.g., 8.6 mg/mL in water)[14]

-

Phenazine Methosulfate (PMS) solution (e.g., 0.9 mg/mL in water)[14]

-

INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyl tetrazolium chloride) solution (e.g., 3.3 mg/100 µL in DMSO)[14]

-

Cell lysis buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm[14]

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time.

-

Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Reagent Preparation:

-

Prepare a fresh NAD/PMS/INT solution by mixing PMS, INT, and NAD+ solutions.[14]

-

-

Assay:

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader. The assay can be run as an endpoint assay (read after a specific time, e.g., 5 minutes) or a kinetic assay.[14]

-

-

Data Analysis:

-

Calculate the LDH activity based on the change in absorbance over time, normalized to the protein concentration of the lysate.

-

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and glycolytic flux, in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XF96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with L-glutamine[15]

-

Glucose solution (e.g., 10 mM)[16]

-

Oligomycin solution (e.g., 1 µM)[16]

-

2-Deoxyglucose (2-DG) solution (e.g., 50 mM)[16]

-

Cells of interest

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

-

Cartridge Hydration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.[17]

-

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with Seahorse XF Base Medium and incubate in a 37°C non-CO2 incubator for 30-60 minutes.[17]

-

Load the injection ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.

-

-

Seahorse XF Analyzer Run:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the Glycolysis Stress Test protocol. The instrument will sequentially inject the compounds and measure the ECAR.

-

-

Data Analysis:

-

Analyze the data to determine key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.

-

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the impact of this compound on cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).[5]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the central role of this compound in inhibiting glycolysis and its downstream cellular consequences.

Caption: Mechanism of this compound action on glycolysis and downstream cellular effects.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow for studying the effects of this compound.

Caption: A typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound serves as an invaluable tool for dissecting the intricacies of glycolytic metabolism. Its well-defined mechanism of action as a competitive inhibitor of LDH allows for the targeted disruption of anaerobic glycolysis, enabling researchers to probe the metabolic vulnerabilities of cells. The experimental protocols and data presented in this guide provide a robust framework for investigating the multifaceted effects of this compound. As research continues to unravel the complexities of cellular metabolism in health and disease, the utility of this compound as both a research tool and a potential therapeutic agent is likely to expand, particularly in the context of cancer and other metabolic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic consequences of lactate dehydrogenase inhibition by this compound in hyperglycemic proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY this compound ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]

- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycolysis stress test in organoids [protocols.io]

- 17. tabaslab.com [tabaslab.com]

The Nexus of Metabolism and Malignancy: A Technical Guide to Oxamate's Impact on the Warburg Effect in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen. This metabolic shift, driven by enzymes like lactate (B86563) dehydrogenase A (LDHA), is crucial for tumor growth, proliferation, and resistance to therapy. Oxamate, a structural analog of pyruvate (B1213749), acts as a competitive inhibitor of LDHA, effectively disrupting this aberrant metabolic pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on cancer cell metabolism, and its potential as a therapeutic agent. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for investigating its effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Warburg Effect - A Hallmark of Cancer

In the early 20th century, Otto Warburg observed that cancer cells, unlike their healthy counterparts, predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions.[1][2] This phenomenon, termed the Warburg effect or aerobic glycolysis, is now recognized as a hallmark of cancer.[1][3] This metabolic switch is not a consequence of defective mitochondria but rather a strategic rewiring that provides cancer cells with a proliferative advantage. By shunting glucose through glycolysis, cancer cells can rapidly generate ATP and, crucially, the biosynthetic precursors (nucleotides, lipids, and amino acids) necessary for rapid cell division.

Lactate dehydrogenase A (LDHA) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate and regenerating NAD+ to sustain a high glycolytic flux.[2][4] Elevated LDHA expression is a common feature in numerous cancers and often correlates with poor prognosis, making it an attractive target for anti-cancer therapies.[5][6]

This compound: A Competitive Inhibitor of Lactate Dehydrogenase A

This compound, an isosteric analog of pyruvate, functions as a competitive inhibitor of lactate dehydrogenase (LDH), with a particular affinity for the LDHA isoform.[4][7][8] By binding to the active site of LDHA, this compound blocks the conversion of pyruvate to lactate.[7][9] This inhibition forces pyruvate to be rerouted into the mitochondria for oxidative phosphorylation (OXPHOS), thereby counteracting the Warburg effect.[3][9] The consequences of LDHA inhibition by this compound are manifold, leading to a cascade of events within the cancer cell that can ultimately suppress tumor growth and enhance sensitivity to other treatments.[6][8]

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of LDHA. This leads to a metabolic shift from aerobic glycolysis towards oxidative phosphorylation. The key molecular consequences include:

-

Decreased Lactate Production: By blocking the conversion of pyruvate to lactate, this compound significantly reduces the secretion of lactic acid by cancer cells.[3][10] This not only disrupts the cancer cell's internal metabolism but also alters the tumor microenvironment, which is often acidified by lactate.

-

Increased Oxidative Phosphorylation: With the glycolytic pathway inhibited at its final step, pyruvate is redirected to the mitochondria, leading to an increase in oxygen consumption and ATP production via OXPHOS.[3]

-

Reduced ATP Production from Glycolysis: While OXPHOS is upregulated, the rapid, albeit less efficient, ATP production from glycolysis is curtailed.[5][9] This can lead to an overall energy crisis in cancer cells that are heavily reliant on glycolysis.

-

Generation of Reactive Oxygen Species (ROS): The increased mitochondrial activity can lead to a burst of reactive oxygen species (ROS).[5][6] While moderate levels of ROS can promote cell signaling, excessive ROS can induce oxidative stress and trigger apoptosis.[6][8]

Quantitative Impact of this compound on Cancer Cell Metabolism and Viability

Numerous studies have quantified the effects of this compound on various cancer cell lines. The following tables summarize key findings, providing a comparative overview of its efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) at 24h | Reference |

| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [5] |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [5] |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [5] |

| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [5] |

| AsPc-1 | Pancreatic Ductal Adenocarcinoma | 8.617 | [11] |

| Mia-PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.74 | [11] |

Table 2: Effects of this compound on Metabolic Parameters

| Cell Line | Treatment | Change in Lactate Production | Change in Glucose Uptake | Change in ATP Levels | Reference |

| UW402 (Medulloblastoma) | 24h this compound | Significantly Reduced | Not Reported | Increased via OXPHOS | [3] |

| GH3 (Pituitary Adenoma) | 48h this compound (60, 100 mM) | Decreased | Decreased | Not Reported | [12] |

| CNE-1, CNE-2 (Nasopharyngeal) | 6-24h this compound (50 mM) | Decreased | Decreased | Not Reported | [10] |

| CT26 (Colon Carcinoma) | 1-3 days this compound (40 mM) | Decreased | Not Reported | Decreased | [13] |

| H1299 (NSCLC) | 24h this compound (20, 60, 100 mM) | Decreased | Not Reported | Not Reported | [14] |

Table 3: Cellular Responses to this compound Treatment

| Cell Line | Treatment | Effect on Cell Cycle | Induction of Apoptosis | Induction of Autophagy | Reference | | :--- | :--- | :--- | :--- | :--- | | H1395 (NSCLC) | 24h this compound (20, 50, 100 mM) | G2/M Arrest | Increased | Not Reported |[5][15] | | A549 (NSCLC) | 24h this compound (20, 50, 100 mM) | G0/G1 Arrest | No Significant Increase | Induced |[5][15] | | CNE-1, CNE-2 (Nasopharyngeal) | 24h this compound (20, 50, 100 mM) | G2/M Arrest | Increased | Not Reported |[6] | | Res256, UW402 (Medulloblastoma) | this compound | G2/M Arrest | Not Reported | Not Reported |[3] | | T98G (Glioblastoma) | 30 mM this compound | Not Reported | Increased | Not Reported |[9][16] |

Signaling Pathways Modulated by this compound

The metabolic reprogramming induced by this compound has profound effects on various cellular signaling pathways that govern cell survival, proliferation, and death.

Figure 1: this compound's multifaceted impact on cancer cell signaling pathways.

-

Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[5][6] This is often mediated by the accumulation of ROS and the depletion of ATP.[5][9] In some contexts, apoptosis is enhanced through the suppression of survival signaling pathways, such as the EGFR pathway, and activation of the p53-dependent apoptotic pathway.[9]

-

Induction of Autophagy: In certain cancer cells, such as A549 non-small cell lung cancer cells, this compound induces autophagy as a protective mechanism against apoptosis.[5][15] This autophagic response is often linked to the inhibition of the Akt-mTOR signaling pathway.[5][17]

-

Induction of Senescence: In glioblastoma cells, this compound has been observed to promote cellular senescence, a state of irreversible growth arrest.[9][16] This is accompanied by the upregulation of p53 and p21.[9]

-

Enhancement of Radiosensitivity: By inhibiting DNA repair mechanisms and downregulating survival factors like EGFR, this compound can significantly enhance the sensitivity of cancer cells to radiation therapy.[6][9][16]

Experimental Protocols

This section provides a general overview of key experimental methodologies used to study the effects of this compound on cancer cells.

Cell Viability and Proliferation Assays

Figure 2: A generalized workflow for assessing cell viability after this compound treatment.

-

MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The absorbance of the formazan is proportional to the number of living cells.[5][10]

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.[14]

Lactate Production and Glucose Consumption Assays

-

Lactate Assay: The concentration of lactate in the cell culture medium can be measured using commercially available lactate assay kits. These kits typically use an enzyme-based reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[10]

-

Glucose Uptake Assay: Glucose uptake can be assessed using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The intracellular fluorescence is then measured by flow cytometry or a fluorescence microplate reader.[12] Alternatively, the concentration of glucose remaining in the culture medium can be measured using a glucose assay kit.[10]

Analysis of Cell Cycle and Apoptosis by Flow Cytometry

-

Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

-

Apoptosis Assay: Apoptosis can be detected using an Annexin V/PI double staining assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound. This includes proteins related to apoptosis (e.g., Bcl-2, caspases), cell cycle regulation (e.g., cyclins, CDKs), and metabolic pathways (e.g., LDHA, EGFR, Akt).[6][9]

Seahorse XF Analyzer for Metabolic Flux Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is largely a result of glycolysis. This technology allows for a detailed assessment of the metabolic switch between glycolysis and oxidative phosphorylation induced by this compound.[3][14]

Therapeutic Potential and Future Directions

The ability of this compound to specifically target the metabolic vulnerability of cancer cells makes it a promising candidate for cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and enhancing the effects of conventional therapies like radiotherapy.[6][16] Furthermore, this compound has been investigated in combination with other drugs, such as the anti-diabetic agent phenformin, showing synergistic anti-cancer effects.[8][13]

However, the clinical translation of this compound faces challenges, primarily its high polarity, which can limit its cell membrane permeability and bioavailability.[8] Future research is focused on developing more potent and specific LDHA inhibitors and exploring novel drug delivery systems, such as nanoliposomes, to improve the therapeutic index of this compound.[8] Additionally, identifying predictive biomarkers for sensitivity to LDH inhibition will be crucial for patient stratification in future clinical trials.

Conclusion

This compound represents a compelling example of a targeted metabolic inhibitor with significant potential in oncology. By disrupting the Warburg effect through the inhibition of LDHA, this compound triggers a cascade of events that can lead to cancer cell death, cell cycle arrest, and increased sensitivity to other treatments. The comprehensive data and methodologies presented in this guide underscore the importance of targeting cancer metabolism as a therapeutic strategy and provide a solid foundation for further research and development in this exciting field.

References

- 1. Warburg effect and lactylation in cancer: mechanisms for chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The reciprocal effects of autophagy and the Warburg effect in pancreatic ductal adenocarcinoma: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic Anti-Cancer Effect of Phenformin and this compound | PLOS One [journals.plos.org]

- 14. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 15. oncotarget.com [oncotarget.com]

- 16. This compound, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Oxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic acid, also known as aminooxoacetic acid, is an organic compound with significant relevance in biochemical research and drug development.[1] As the monoamide of oxalic acid, it plays a crucial role as a metabolite and a competitive inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme pivotal in anaerobic glycolysis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of oxamic acid, with a focus on its role as an enzyme inhibitor.

Chemical Structure and Identification

Oxamic acid is a simple yet versatile molecule featuring both a carboxylic acid and an amide functional group. This dual functionality imparts its characteristic chemical properties and biological activity.

Chemical Structure:

Identifiers:

-

IUPAC Name: Oxamic acid[3]

-

Synonyms: Aminooxoacetic acid, Oxalamic acid, Oxamidic acid[3]

-

CAS Number: 471-47-6

-

Molecular Formula: C₂H₃NO₃[3]

-

SMILES: C(=O)(C(=O)O)N[3]

-

InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of oxamic acid is presented in the table below, providing essential data for laboratory use and computational modeling.

| Property | Value | Source |

| Molar Mass | 89.05 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 207-210 °C (decomposes) | |

| Boiling Point | 165.08 °C (estimated) | |

| Solubility | Soluble in water (108 mg/mL) | |

| pKa | 1.60 ± 0.20 (Predicted) |

Synthesis and Reactions

Synthesis of Oxamic Acid

A common laboratory synthesis of oxamic acid involves the ammonolysis of a dialkyl oxalate (B1200264), such as diethyl oxalate. The reaction proceeds via the formation of an ethyl oxamate intermediate, which is subsequently hydrolyzed to yield oxamic acid.

Experimental Protocol: Synthesis of Oxamic Acid from Diethyl Oxalate

-

Preparation of Ethyl this compound:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethyl oxalate in absolute ethanol (B145695) at a controlled temperature of -10°C to 5°C.

-

Slowly add a solution of ammonia (B1221849) in ethanol dropwise to the diethyl oxalate solution with continuous stirring. A white precipitate of ethyl this compound will form.

-

Continue stirring until the addition of the ammonia solution is complete.

-

Filter the reaction mixture to isolate the crude ethyl this compound.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl this compound.

-

-

Hydrolysis to Oxamic Acid:

-

Suspend the purified ethyl this compound in water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide, to the suspension.

-

Heat the mixture under reflux until the hydrolysis is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to precipitate the oxamic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield pure oxamic acid.

-

Key Reactions of Oxamic Acid

The presence of both a carboxylic acid and an amide group allows oxamic acid to participate in a variety of chemical transformations. Notably, it serves as a valuable precursor for the generation of carbamoyl (B1232498) radicals through oxidative decarboxylation. These highly reactive intermediates can then be utilized in various carbon-carbon and carbon-heteroatom bond-forming reactions, making oxamic acid a versatile building block in organic synthesis.

Biological Activity: Inhibition of Lactate Dehydrogenase

Oxamic acid is a well-established competitive inhibitor of lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate, with the concomitant interconversion of NADH and NAD+. This inhibition is of significant interest in cancer research, as many cancer cells rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect.

Mechanism of LDH Inhibition

Oxamic acid's structural similarity to pyruvate allows it to bind to the active site of LDH. The binding of oxamic acid to the LDH-NADH complex effectively blocks the entry of the natural substrate, pyruvate, thereby inhibiting the enzyme's catalytic activity. This leads to a decrease in lactate production and a disruption of the glycolytic pathway in cells that are highly dependent on this metabolic route.

Signaling Pathway Involvement: The Akt/mTOR Pathway

The inhibition of LDH by oxamic acid has been shown to impact cellular signaling pathways, notably the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of LDH leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which in turn can suppress the activity of the Akt/mTOR pathway. This can lead to the induction of apoptosis (programmed cell death) or autophagy (a cellular self-degradation process) in cancer cells.

Experimental Protocols for a Key Assay

Lactate Dehydrogenase (LDH) Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of oxamic acid on LDH activity. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH reduces a tetrazolium salt to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

-

Purified Lactate Dehydrogenase (from rabbit muscle or other suitable source)

-

L-Lactic acid solution

-

NAD+ solution

-

Tetrazolium salt solution (e.g., INT - 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

-

Diaphorase solution

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Oxamic acid solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation: Prepare all solutions in the assay buffer.

-

Plate Setup: In a 96-well microplate, set up control wells (without oxamic acid) and test wells with a range of oxamic acid concentrations.

-

Reaction Mixture: To each well, add the assay buffer, NAD+ solution, L-lactic acid solution, and the corresponding concentration of oxamic acid solution (or vehicle for the control).

-

Enzyme Addition: Initiate the reaction by adding the LDH enzyme solution to all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Color Development: Stop the enzymatic reaction and initiate the color development by adding the tetrazolium salt and diaphorase solution to each well.

-

Second Incubation: Incubate the plate in the dark at room temperature for a sufficient time for the color to develop.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength for the formazan product using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH inhibition for each oxamic acid concentration relative to the control. Determine the IC₅₀ value (the concentration of oxamic acid that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Oxamic acid is a molecule of considerable interest due to its well-defined chemical structure and its potent inhibitory activity against lactate dehydrogenase. Its ability to disrupt glycolysis in cancer cells has made it a valuable tool in cancer research and a lead compound for the development of novel anticancer therapeutics. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this important compound.

References

A Technical Guide to Sodium Oxamate as a Lactate Dehydrogenase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDH-A) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently exploited by cancer cells to sustain rapid proliferation, a phenomenon known as the Warburg effect. By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH-A facilitates the regeneration of NAD+, which is essential for maintaining a high glycolytic rate. Inhibition of LDH-A presents a promising therapeutic strategy to induce a metabolic crisis within cancer cells, leading to impeded growth and cell death. This technical guide provides an in-depth analysis of sodium oxamate, a classical inhibitor of LDH-A. We will delve into its mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize its impact on key signaling pathways.

Mechanism of Action

Sodium this compound, a structural analog of pyruvate, functions as a competitive inhibitor of Lactate Dehydrogenase-A (LDH-A).[1][2] It directly competes with the enzyme's natural substrate, pyruvate, for binding to the active site.[2] This inhibition blocks the conversion of pyruvate to lactate. The consequences of this enzymatic blockade are manifold within a cancer cell: it disrupts the glycolytic pathway, leading to a reduction in ATP production, and can trigger an accumulation of reactive oxygen species (ROS), which contributes to cellular damage and the induction of apoptosis.[1][3]

Quantitative Inhibition Data

The efficacy of sodium this compound as an anti-proliferative agent has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological process by 50%, are summarized below. It is important to note that these values can vary based on the cell line, incubation time, and specific experimental conditions.

| Cell Line | Cancer Type | IC50 (mmol/L) | Incubation Time (hours) | Reference |

| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | 24 | [4] |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | 24 | [4] |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | 24 | [4] |

| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | Not Specified | [5] |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6, 32.4, 17.8 | 24, 48, 72 | [3][6] |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3, 44.5, 31.6 | 24, 48, 72 | [3][6] |

| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | 24 | [4][5] |

Cellular Effects of LDH-A Inhibition by Sodium this compound

The inhibition of LDH-A by sodium this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

-

Induction of Apoptosis : By increasing mitochondrial ROS generation, sodium this compound can initiate programmed cell death.[3][7] This is often accompanied by changes in the expression of apoptosis-related proteins, such as an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2.[6]

-

Cell Cycle Arrest : Sodium this compound has been shown to induce cell cycle arrest, although the specific phase can vary between cell lines. For instance, G2/M arrest has been observed in nasopharyngeal and some non-small cell lung cancer cells, often via the downregulation of the CDK1/cyclin B1 pathway.[3][4] In other contexts, a G0/G1 arrest has been noted.[4]

-

Increased Radiosensitivity : Studies have shown that pretreatment with sodium this compound can increase the sensitivity of cancer cells to ionizing radiation, suggesting a potential role in combination therapies.[3][7]

-

Induction of Autophagy : In some cancer cells, LDH-A inhibition can induce autophagy, a cellular self-eating process, as a protective mechanism against apoptosis.[4]

Signaling Pathway Involvement

LDH-A is a key player in the metabolic reprogramming of cancer cells. Its inhibition by sodium this compound directly impacts the Warburg effect and can influence major signaling pathways like the Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

Experimental Protocols

Reproducible and validated methodologies are essential for studying LDH-A inhibition. Below are standard protocols for assessing the effects of sodium this compound.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of an inhibitor.

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells.

-

Materials :

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Sodium this compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells into 96-well plates at an optimal density and allow them to adhere overnight (37°C, 5% CO2).[1]

-

Treatment : Replace the medium with fresh medium containing varying concentrations of sodium this compound. Include untreated control wells.[1]

-

Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1][3]

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Solubilization : Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control to determine IC50 values.[1]

-

B. CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another robust colorimetric method for determining cell viability.[5][8]

-

Materials :

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Sodium this compound stock solutions

-

CCK-8 solution

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells (e.g., 5x10³ cells/well) into 96-well plates.[5][8]

-

Treatment : Treat cells with different concentrations of sodium this compound (e.g., 0-100 mmol/L) for the desired duration.[5][8]

-

CCK-8 Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours in the dark.[5][8]

-

Absorbance Measurement : Measure the optical density at 450 nm using a microplate reader.[5][8]

-

LDH Enzyme Activity Assay

This assay directly measures the inhibitory effect of sodium this compound on LDH-A enzymatic activity.

-

Materials :

-

Purified recombinant human LDH-A protein

-

Assay Buffer (e.g., 20 mM HEPES-K+, pH 7.2)

-

NADH solution (e.g., 20 μM)

-

Pyruvate solution (e.g., 2 mM)

-

Sodium this compound at various concentrations

-

Spectrofluorometer or spectrophotometer

-

-

Procedure :

-

Reaction Setup : In a suitable plate or cuvette, incubate different concentrations of sodium this compound with the assay buffer, NADH, pyruvate, and purified LDH-A protein for a set time (e.g., 10 minutes).[9]

-

Measurement : The activity of LDH-A is determined by measuring the decrease in NADH. This can be done by monitoring the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) or the absorbance at 340 nm.[9]

-

Data Analysis : The percentage of inhibition is calculated by comparing the rate of NADH consumption in the presence of sodium this compound to the untreated control.[9]

-

Conclusion

Sodium this compound serves as a foundational tool for researchers investigating the metabolic vulnerabilities of cancer. As a competitive inhibitor of LDH-A, it effectively disrupts glycolysis, leading to reduced cell proliferation, cell cycle arrest, and apoptosis in numerous cancer models. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development and cancer biology to design, execute, and interpret experiments aimed at targeting the Warburg effect. While newer, more potent inhibitors are being developed, the extensive body of research on sodium this compound provides a valuable benchmark for comparison and a deeper understanding of the consequences of LDH-A inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Different effects of LDH-A inhibition by this compound in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Frontiers | Inhibition of LDH-A by this compound Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 9. 3.2.3. Lactate Dehydrogenase A (LDHA) Inhibitory Assay [bio-protocol.org]

The Effect of Oxamate on Cellular ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamate, a structural analog of pyruvate (B1213749), is a well-established competitive inhibitor of lactate (B86563) dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, this compound disrupts a key metabolic pathway, leading to significant alterations in cellular energy production. This technical guide provides an in-depth analysis of the effects of this compound on cellular ATP production, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating metabolic inhibitors and their therapeutic potential.

Introduction: this compound and its Mechanism of Action

This compound primarily functions as a competitive inhibitor of lactate dehydrogenase (LDH), with a particular affinity for the LDHA isoform, which is often overexpressed in cancer cells.[1] The "Warburg effect," a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, highlights the significance of the LDH-A-catalyzed reaction in tumor metabolism.[2][3] this compound's structural similarity to pyruvate allows it to bind to the active site of LDH, thereby preventing the conversion of pyruvate to lactate.[1] This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic flux.[3] Consequently, the rate of glycolysis is attenuated, leading to a direct impact on cellular ATP synthesis. While its primary target is LDH, some evidence suggests that this compound may also affect other metabolic enzymes, including pyruvate kinase and enolase, indicating a broader, though less characterized, impact on cellular metabolism.[1]

Impact of this compound on Cellular ATP Production

The inhibition of glycolysis by this compound directly translates to a reduction in cellular ATP levels, particularly in cells that are highly dependent on this pathway for their energy needs. Numerous studies across various cell types, especially cancer cell lines, have demonstrated a significant dose-dependent decrease in intracellular ATP following this compound treatment.[2][4][5]

In response to the glycolytic blockade, some cells attempt to compensate by upregulating oxidative phosphorylation (OXPHOS) to generate ATP.[6][7] This metabolic shift is characterized by an increase in the oxygen consumption rate (OCR).[6][8] However, for many cancer cells, this compensatory mechanism is insufficient to meet their high energy demands, resulting in an overall energy deficit.[7] The combined effect of reduced glycolytic ATP production and, in some cases, a limited capacity for OXPHOS, leads to cellular stress, growth inhibition, and apoptosis.[2][9]

Quantitative Data on ATP Reduction

The following table summarizes the quantitative effects of this compound on ATP levels and other key metabolic parameters as reported in various studies.

| Cell Line | This compound Concentration | Treatment Duration | Change in ATP Levels | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference |

| A549 (Non-small cell lung cancer) | 20, 50, 100 mM | 24 hours | Significant decrease | Not specified | Not specified | [4] |

| CNE-1 (Nasopharyngeal carcinoma) | 20, 50, 100 mM | 24 hours | 87.3±5.2%, 51.3±8.5%, 32.7±4.1% of control | Significant decrease | Increase in mitochondrial transmembrane potential | [2][5] |

| CNE-2 (Nasopharyngeal carcinoma) | 20, 50, 100 mM | 24 hours | 84.3±5.0%, 47.6±8.3%, 27±5.3% of control | Significant decrease | Increase in mitochondrial transmembrane potential | [2][5] |

| UW402 (Medulloblastoma) | Not specified | 24 hours | Significant increase (via OXPHOS) | Significant decrease | Significant increase | [3] |

| NR8383 (Macrophages) | Not specified | Not specified | Not specified | Decrease | Increase | [8] |

| C3H10T1/2 (Osteoprogenitors) | 1 mM | Not specified | Increase in ATP-linked respiration | Decrease (inhibition of glycolysis) | Increase in basal, ATP-linked, and maximal respiration | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the impact of this compound on cellular metabolism.

Measurement of Intracellular ATP Levels

A common method for quantifying intracellular ATP is through a luciferase-based assay.[4]

-

Principle: This assay relies on the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration.

-

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the specified duration (e.g., 24 hours).[4][5]

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer provided with a commercial ATP assay kit (e.g., from Beyotime, Haimen, China).[4]

-

ATP Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase reagent to the lysate.

-

Data Acquisition: Measure the luminescence using a microplate reader or luminometer.

-

Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number.[4]

-

Cellular Bioenergetics Analysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a powerful tool for real-time measurement of OCR and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[6][8]

-

Principle: The instrument uses solid-state sensors to simultaneously measure oxygen and proton fluxes in the media surrounding adherent cells.

-

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

This compound Treatment: Treat the cells with this compound for the desired time period.

-

Assay Preparation: Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate the plate in a non-CO2 incubator to allow the temperature and pH to equilibrate.

-

Mito Stress Test: To assess mitochondrial function, sequentially inject mitochondrial inhibitors through the ports of the Seahorse XF cartridge. A typical sequence includes:

-

Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse software calculates OCR and ECAR in real-time, providing a comprehensive profile of the cells' metabolic state.

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the central role of LDH in glycolysis and how its inhibition by this compound impacts cellular metabolism.

References

- 1. This compound suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. LACTATE DEHYDROGENASE INHIBITION WITH this compound EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound Attenuates Glycolysis and ER Stress in Silicotic Mice | MDPI [mdpi.com]

- 9. Inhibition of LDH-A by this compound induces G<sub>2</sub>/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - ProQuest [proquest.com]

The Anti-Tumor Potential of Oxamate: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic reprogramming of cancer cells, famously known as the Warburg effect, presents a promising therapeutic window. This phenomenon, characterized by a heightened reliance on aerobic glycolysis for energy production even in the presence of oxygen, is a hallmark of many tumors.[1] Lactate (B86563) dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate (B1213749) to lactate, regenerating the NAD+ necessary to sustain high glycolytic rates.[2] Its overexpression is frequently observed in various malignancies and often correlates with poor prognosis.[3] this compound, a structural analog of pyruvate, acts as a competitive inhibitor of LDHA, positioning it as a compelling agent for anti-cancer therapy.[2] This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways.

Mechanism of Action